molecular formula C14H20N2O3 B8746159 Ethyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

Ethyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B8746159
M. Wt: 264.32 g/mol
InChI Key: YFDOAOHRTFGTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-methoxyphenyl)piperazine-1-carboxylate is a member of piperazines.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-3-19-14(17)16-10-8-15(9-11-16)12-6-4-5-7-13(12)18-2/h4-7H,3,8-11H2,1-2H3

InChI Key

YFDOAOHRTFGTEU-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2OC

solubility

> [ug/mL]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(2-methoxyphenyl)piperazine (30 g) in dichloromethane (500 ml) are added triethylamine (22.9 ml) and ethyl chloroformate (15.8 ml), and the mixture is stirred at 25° C. overnight. The reaction solution is concentrated under reduced pressure, diluted with ethyl acetate, washed successively with 10% aqueous citric acid solution and saturated brine, and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to give ethyl 4-(2-methoxyphenyl)piperazine-1-carboxylate. (2) To a solution of the above product (5 g) in conc. sulfuric acid (18 ml) is added conc. nitric acid (1.31 ml) at 0° C., and the mixture is stirred at around 10° C. for 2 hours. The reaction solution is poured into cold water, and the pH value thereof is adjusted to pH 3 with 2M aqueous sodium hydroxide solution. The resulting precipitates are collected by filtration to give ethyl 4-(2-methoxy-5-nitrophenyl)piperazine-1-carboxylate. (3) The above product (5 g) is dissolved in a mixture of methanol (50 ml) and tetrahydrofuran (50 ml), and thereto is added 2M aqueous sodium hydroxide solution (50 ml), and the mixture is heated under reflux for 18 hours. The reaction solution is diluted with water and ethyl acetate, and the organic layer is washed with saturated brine, dried over magnesium sulfate. To the organic layer is added a 30% solution of hydrogen chloride in ethanol, and the resulting precipitates are collected by filtration to give the title compound (3.52 g).
Quantity
30 g
Type
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22.9 mL
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reactant
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15.8 mL
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reactant
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500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
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Reactant of Route 6
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Ethyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

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